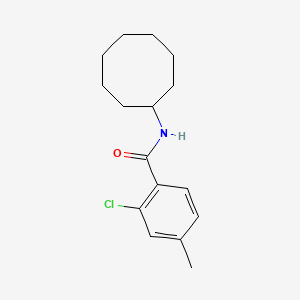

2-chloro-N-cyclooctyl-4-methylbenzamide

Descripción

2-Chloro-N-cyclooctyl-4-methylbenzamide is a benzamide derivative characterized by a 2-chloro substituent on the benzene ring, a 4-methyl group, and a bulky N-cyclooctyl moiety. Benzamides, as a class of compounds, are amides derived from benzoic acid and exhibit diverse physicochemical and biological properties depending on substituent patterns. The target compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, along with a conformationally flexible N-cyclooctyl group, which may influence its crystallinity, solubility, and intermolecular interactions.

Propiedades

IUPAC Name |

2-chloro-N-cyclooctyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-12-9-10-14(15(17)11-12)16(19)18-13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVWJWQDIHYXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2CCCCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclooctyl-4-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzoic acid, cyclooctylamine, and thionyl chloride.

Formation of Acid Chloride: 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride.

Amidation: The 4-methylbenzoyl chloride is then reacted with cyclooctylamine to form N-cyclooctyl-4-methylbenzamide.

Chlorination: Finally, the N-cyclooctyl-4-methylbenzamide is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) to yield 2-chloro-N-cyclooctyl-4-methylbenzamide.

Industrial Production Methods

Industrial production methods for 2-chloro-N-cyclooctyl-4-methylbenzamide would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-cyclooctyl-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The amide group can be reduced to an amine.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as 2-hydroxy-N-cyclooctyl-4-methylbenzamide when using hydroxide ions.

Reduction Reactions: The major product is 2-chloro-N-cyclooctyl-4-methylbenzylamine.

Oxidation Reactions: The major product is 2-chloro-N-cyclooctyl-4-carboxybenzamide.

Aplicaciones Científicas De Investigación

2-chloro-N-cyclooctyl-4-methylbenzamide has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-cyclooctyl-4-methylbenzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Benzamide Derivatives

Substituent Effects on Molecular Geometry and Crystallinity

The positions and types of substituents significantly impact molecular geometry and crystal packing. For instance:

- N-(2-Chloro-phenyl)-4-methyl-benzamide () features a planar benzamide core with intermolecular N–H⋯O hydrogen bonds stabilizing its crystal lattice. The absence of a bulky N-substituent allows dense packing, reflected in its low R factor (0.028) .

- 2-Chloro-N-cyclopentyl-4-[(methanesulfonyl)(methyl)amino]benzamide () incorporates a sulfonamide group and cyclopentyl ring. The sulfonamide enhances polarity, while the smaller cyclopentyl group (vs.

- 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide () exhibits a distorted benzene ring due to steric clashes between the iodine and methylsulfonyl groups, resulting in an R factor of 0.027. This highlights how bulky substituents can affect molecular geometry .

Influence of N-Substituents on Physicochemical Properties

The N-substituent’s size and electronic nature dictate solubility and stability:

- 4-Chloro-N-methylbenzamide () has a simple N-methyl group, enabling strong N–H⋯O hydrogen bonds between asymmetric units. This promotes high melting points and stability .

- 2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide () features a cyclohexyl group, which balances steric bulk and conformational flexibility. Its molecular weight (370.87 g/mol) suggests moderate solubility in organic solvents .

- N-Cyclooctyl analogs : The target compound’s cyclooctyl group introduces significant steric bulk, likely reducing crystal density and solubility compared to smaller N-alkyl/aryl derivatives .

Spectroscopic and Fluorescence Characteristics

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to the electron-donating methoxy group, with intensity modulated by solvent polarity. The target compound’s chloro and methyl groups may produce distinct spectroscopic profiles, though fluorescence quenching is possible due to the chloro substituent’s electron-withdrawing nature .

- 2-Chloro-N-(4-methylphenyl)benzamide () shows characteristic IR absorption bands for amide C=O (1660 cm⁻¹) and N–H (3300 cm⁻¹), which are consistent across benzamide derivatives .

Crystallographic Data Comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.